Product packaging for 9-Undecenenitrile, (9Z)-(Cat. No.:CAS No. 131379-24-3)

9-Undecenenitrile, (9Z)-

Cat. No.: B12647699
CAS No.: 131379-24-3
M. Wt: 165.27 g/mol
InChI Key: RPLWLQJSZFPHGM-IHWYPQMZSA-N
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Description

Classification and Structural Context within Fatty Nitriles

(9Z)-9-Undecenenitrile belongs to the class of organic compounds known as fatty nitriles. These are characterized by a long aliphatic carbon chain with a terminal nitrile (-C≡N) functional group. The systematic name "(9Z)-9-Undecenenitrile" precisely describes its molecular architecture:

Undecen- : Indicates an eleven-carbon chain containing a carbon-carbon double bond.

-9- : Specifies that the double bond is located at the ninth carbon atom.

(9Z)- : Denotes the stereochemistry of the double bond as cis (Zusammen), where the substituents are on the same side of the double bond.

-nitrile : Identifies the presence of the -C≡N functional group at the terminus of the carbon chain.

The presence of both a reactive nitrile group and a modifiable double bond within the same molecule provides multiple sites for chemical transformations, rendering it a valuable intermediate in synthetic chemistry.

Table 1: Chemical Identifiers and Properties of (9Z)-9-Undecenenitrile

PropertyValue
Molecular Formula C₁₁H₁₉N
Molecular Weight 165.28 g/mol
CAS Number 131379-24-3
Appearance Colorless liquid or white powder
Boiling Point 273.00 to 274.00 °C @ 760.00 mm Hg (estimated) thegoodscentscompany.comflavscents.com
Flash Point 256.00 °F TCC (124.60 °C) (estimated) thegoodscentscompany.comflavscents.com
Solubility Soluble in alcohol; sparingly soluble in water thegoodscentscompany.comflavscents.com

Historical Development and Emerging Research Significance

The industrial production of fatty nitriles has a history dating back to the 1930s. tue.nl Traditionally, they are synthesized from fatty acids, which can be sourced from plant and animal fats and oils. tue.nl The conventional method involves the reaction of a fatty acid with an excess of ammonia (B1221849) to form a fatty amide, which is then dehydrated to the corresponding fatty nitrile. tue.nl

While the general class of fatty nitriles has been known for decades, the specific research interest in (9Z)-9-Undecenenitrile has seen a significant surge in more recent times, largely driven by the principles of "green chemistry." A key development has been the application of olefin metathesis, a powerful carbon-carbon double bond forming reaction, to renewable feedstocks.

(9Z)-9-Undecenenitrile can be derived from 10-undecenoic acid, which is readily obtainable from the pyrolysis of ricinoleic acid from castor oil. researchgate.net This bio-based origin makes it an attractive starting material for the synthesis of a variety of value-added chemicals, aligning with the growing demand for sustainable and environmentally friendly chemical processes. researchgate.netscispace.com The ability to use this renewable resource as a platform chemical has positioned (9Z)-9-Undecenenitrile as a compound of emerging importance in both academic and industrial research. researchgate.net

Overview of Key Research Domains

The research landscape for (9Z)-9-Undecenenitrile is primarily centered on its utility as a synthetic intermediate. Its bifunctional nature allows for a range of chemical modifications, leading to its application in several key domains:

Polymer Precursors: A significant area of research involves the use of (9Z)-9-Undecenenitrile in the synthesis of monomers for polyamides. researchgate.net Through cross-metathesis reactions with other molecules, such as methyl acrylate (B77674), it can be converted into long-chain amino acid precursors. researchgate.net These precursors are essential building blocks for high-performance polymers like polyamide-12. researchgate.net

Fine Chemical Synthesis: The double bond in (9Z)-9-Undecenenitrile can be subjected to various transformations, including epoxidation, dihydroxylation, and cleavage, to produce a range of functionalized molecules. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic versatility.

Green Chemistry and Catalysis: Much of the contemporary research on (9Z)-9-Undecenenitrile is intertwined with the development of more efficient and selective catalytic processes. Studies have focused on optimizing ruthenium-based catalysts for the cross-metathesis of fatty nitriles, aiming to improve reaction yields and turnover numbers, which are crucial for industrial-scale production. acs.org These efforts are part of a broader push to create more sustainable chemical supply chains based on renewable feedstocks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N B12647699 9-Undecenenitrile, (9Z)- CAS No. 131379-24-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131379-24-3

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

(Z)-undec-9-enenitrile

InChI

InChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3H,4-10H2,1H3/b3-2-

InChI Key

RPLWLQJSZFPHGM-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\CCCCCCCC#N

Canonical SMILES

CC=CCCCCCCCC#N

Origin of Product

United States

Advanced Methodologies for the Synthesis of 9z 9 Undecenenitrile

Catalytic Olefin Metathesis Strategies

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. nih.govbeilstein-journals.org This catalytic process involves the redistribution of alkylidene fragments between two olefin substrates, mediated by a metal carbene complex. nih.gov For the synthesis of (9Z)-9-undecenenitrile, cross-metathesis (CM) is a particularly relevant strategy.

Cross-metathesis with acrylonitrile (B1666552) presents an elegant method for producing unsaturated nitriles. sci-hub.ru However, acrylonitrile is recognized as a challenging substrate due to its electron-deficient nature, which can lead to catalyst deactivation. academie-sciences.fr The successful cross-metathesis of an appropriate olefin partner with acrylonitrile to yield a precursor for (9Z)-9-undecenenitrile hinges on carefully optimized reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and reactant concentration.

Early attempts using first-generation Grubbs catalysts showed poor reactivity with conjugated olefins like acrylonitrile. sci-hub.ru Significant progress was made with the advent of second-generation N-heterocyclic carbene (NHC)-ligated ruthenium catalysts, which exhibit greater stability and functional group tolerance. researchgate.nettcichemicals.com Optimization often involves using phosphine-free catalysts like the Hoveyda-Grubbs type, which demonstrate improved efficiency. academie-sciences.fr Microwave irradiation has also been employed to enhance reaction rates and yields, allowing for the use of lower catalyst loadings and equimolar amounts of reactants. academie-sciences.fr

The evolution of ruthenium-based catalysts has been pivotal for enabling challenging metathesis reactions. These catalysts are valued for their tolerance to air, moisture, and various functional groups. nih.govnih.gov

Hoveyda-Grubbs Catalysts : These are second-generation catalysts featuring a chelating isopropoxystyrene ether ligand. This design enhances catalyst stability and allows for easier removal from the reaction products. The Hoveyda-Grubbs II catalyst, in particular, is efficient for the cross-metathesis of acrylonitrile. sci-hub.ruacademie-sciences.fr

Zhan Catalysts : These are a class of commercially available catalysts that are modifications of the Hoveyda-Grubbs architecture. They incorporate electron-withdrawing groups on the chelating ligand, which can further modulate catalyst activity and stability.

CAAC-Ligated Complexes : Ruthenium catalysts bearing cyclic (alkyl)(amino)carbene (CAAC) ligands have shown remarkable effectiveness in ethenolysis and other challenging metathesis reactions. nih.gov The strong σ-donating and π-accepting properties of CAAC ligands, combined with their steric bulk, contribute to high catalyst activity and stability.

The choice of catalyst is crucial for controlling the stereoselectivity of the resulting double bond. While most metathesis reactions thermodynamically favor the E (trans) isomer, specialized ruthenium catalysts have been developed to kinetically favor the formation of the Z (cis) isomer, which is required for (9Z)-9-undecenenitrile. mdpi.comnih.gov These catalysts often feature bulky ligands that create a steric environment favoring the formation of the syn-metallacyclobutane intermediate, which upon cycloreversion yields the Z-olefin. mdpi.com

Table 1: Comparison of Ruthenium Catalysts in a Representative Cross-Metathesis with Acrylonitrile
Catalyst TypeKey LigandsTypical Loading (mol%)General Activity ProfileObserved Selectivity
Grubbs IPCy₃5-10Low activity with electron-deficient olefinsPoor
Grubbs IIPCy₃, NHC2-5Improved activity and functional group toleranceModerate, typically E-favored
Hoveyda-Grubbs IIChelating Ether, NHC1-5High activity, good stability, phosphine-freeGenerally E-favored, but substrate dependent
Z-Selective Ru-NHCBulky NHC, Chelating Ligands2-5High activity, designed for kinetic Z-selectivityHigh Z-selectivity (>90:10 Z:E)
CAAC-Ligated RuCAAC1-3Very high activity and turnover numbersVariable, can be tuned by ligand design

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism. beilstein-journals.orgnih.gov This catalytic cycle proceeds through a series of cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. beilstein-journals.orgsemanticscholar.orgacs.org

The process initiates with the dissociation of a ligand (often a phosphine (B1218219) in first and second-generation Grubbs catalysts) from the precatalyst to form a more reactive 14-electron species. semanticscholar.orgacs.org This active catalyst then undergoes a [2+2] cycloaddition with the substrate olefin to form a four-membered metallacyclobutane ring. mdpi.comacs.org This intermediate is unstable and undergoes a retro-[2+2] cycloaddition, breaking apart to release a new olefin and a new metal carbene. This new carbene can then react with the second olefin partner, continuing the catalytic cycle until an equilibrium of olefin products is reached. beilstein-journals.org The stereochemistry of the final product (Z or E) is determined by the relative orientation of the substituents on the metallacyclobutane intermediate. mdpi.com

The performance of a metathesis catalyst is directly linked to its molecular structure, particularly the nature of the ligands coordinated to the ruthenium center. Quantitative structure-activity relationship (QSAR) studies have provided significant insights into these connections. acs.orgnih.gov

Dative Ligands (L) : The properties of the neutral "dative" ligands, such as phosphines or N-heterocyclic carbenes (NHCs), are critical. The dissociation of one such ligand is often the rate-limiting step for catalyst initiation. semanticscholar.orgacs.org Strong σ-donating ligands, like NHCs and CAACs, tend to increase catalyst activity by stabilizing the electron-deficient ruthenium center throughout the catalytic cycle. acs.orgnih.gov The steric bulk of these ligands also plays a crucial role, influencing both the rate of initiation and the selectivity of the reaction. acs.org

Alkylidene Group : The alkylidene moiety itself can be modified. For example, the chelating benzylidene ether in Hoveyda-type catalysts significantly increases catalyst stability and allows for catalyst recycling in some cases. acs.org

The most effective catalysts are those that stabilize the high-oxidation state (+4) metallacyclobutane intermediate relative to the ruthenium-carbene species. acs.orgnih.gov This is typically achieved through strong ligand-to-metal σ-donation. Conversely, significant metal-to-ligand π-back-donation can destabilize this intermediate and lower catalytic activity. nih.gov

Table 2: Summary of Catalyst Structure-Activity Relationships (SAR)
Structural FeatureEffect on ActivityEffect on SelectivityRationale
Increased NHC/CAAC σ-donationIncreasesCan be tunedStabilizes electron-deficient intermediates and the metallacyclobutane.
Increased NHC/CAAC Steric BulkCan increase initiation rate; may decrease turnoverCrucial for Z-selectivityPromotes ligand dissociation; creates steric bias in the metallacyclobutane intermediate.
Chelating Alkylidene LigandIncreases stability, may lower initiation rateGenerally no direct effectReversible coordination of the chelating arm protects the active site.
Ligand LabilityIncreases initiation rateCan decrease overall stabilityFacilitates formation of the active 14-electron species.

While cross-metathesis is a direct route, other metathesis reactions can be relevant. In some systems, olefin isomerization can occur as a competing or sequential reaction, catalyzed by the ruthenium complex. nih.gov This process involves the migration of the double bond along the carbon chain. While often an undesired side reaction that leads to a mixture of products, it can be harnessed in "isomerization-metathesis" tandem reactions. For instance, an internal olefin could be isomerized to a terminal olefin in situ, which then participates in a cross-metathesis reaction. Controlling this isomerization is a significant challenge in achieving high selectivity for a single product like (9Z)-9-undecenenitrile. nih.gov

Cross-Metathesis with Acrylonitrile: Reaction Parameters and Optimization

Ammonia-Mediated Nitrile Synthesis from Unsaturated Carboxylic Acid Precursors

An alternative synthetic pathway to nitriles involves the conversion of carboxylic acids. This method avoids the direct handling of cyanide reagents and can be achieved through various protocols, often mediated by ammonia (B1221849). google.comorganic-chemistry.org The synthesis of (9Z)-9-undecenenitrile could thus be envisioned starting from the corresponding (9Z)-undec-9-enoic acid.

The general transformation involves two conceptual steps: the formation of a primary amide followed by its dehydration. In practice, this can be performed as a one-pot procedure. High temperatures (200–800 °C) and a catalyst such as silica (B1680970) gel or alumina (B75360) can be used to react a carboxylic acid directly with ammonia. google.com A proposed mechanism involves the formation of an intermediate complex between the carboxylic acid and a nitrogenous base, which is then displaced by ammonia at elevated temperatures to form the nitrile. google.com

More recently, enzymatic methods have been discovered that perform this transformation in a single step under mild conditions. nih.gov For example, the enzyme ToyM, a nitrile synthetase, converts a carboxylic acid to a nitrile using ammonia and ATP. The mechanism involves the initial adenylation of the carboxylic acid, followed by reaction with ammonia to form an amide intermediate. This amide is then activated by a second equivalent of ATP, facilitating dehydration to the final nitrile product. nih.gov While this specific enzyme acts on a different substrate, it demonstrates a biological blueprint for the direct, single-enzyme conversion of a carboxylic acid to a nitrile. nih.gov

Exploration of Palladium-Catalyzed Cross-Coupling Reactions

The stereoselective synthesis of Z-alkenes is a significant challenge in organic chemistry, and palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose. While direct palladium-catalyzed synthesis of (9Z)-9-Undecenenitrile is not extensively documented, established methodologies for creating Z-olefins can be applied to construct the target molecule. These reactions typically involve the coupling of a vinyl organometallic species with a vinyl halide or triflate, facilitated by a palladium catalyst, to form a new carbon-carbon bond with high stereochemical control.

One prominent strategy is the Stille coupling, which involves the reaction of an organotin compound (alkenyl stannane) with a vinyl halide or triflate. Research has demonstrated that palladium-catalyzed cross-coupling between vinyl triflate intermediates and various alkenyl stannanes can afford trisubstituted Z-olefins with high stereoselectivity and in high yields. nih.gov This approach could be hypothetically adapted for (9Z)-9-Undecenenitrile synthesis by coupling a (Z)-alkenylstannane with a suitable ω-haloalkenenitrile.

Another relevant method is the Z-alkenylative cross-coupling, which can generate Z-alkenyl palladium species in situ from precursors like Z-allylic alcohols. rsc.orgbohrium.com These reactive intermediates can then couple with electrophiles such as aryl or vinyl bromides to furnish Z-alkenes, maintaining the double bond geometry. rsc.orgbohrium.com This process is noted for its mild reaction conditions and tolerance of various functional groups. rsc.org

The selection of the palladium catalyst and ligands is critical for achieving high yield and stereoselectivity. Catalysts are often composed of a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, combined with phosphine ligands that modulate the reactivity and stability of the catalytic species.

Table 1: Representative Palladium-Catalyzed Reactions for Z-Olefin Synthesis

Reaction Type Substrate 1 Substrate 2 Catalyst System Typical Stereoselectivity Reference
Stille Coupling Vinyl triflate Alkenyl stannane Pd(PPh₃)₄ High Z-selectivity nih.gov

Sustainable and Bio-sourced Synthetic Routes from Renewable Feedstocks

The imperative for green chemistry has driven research towards the use of renewable feedstocks for chemical synthesis. nih.gov Fatty acids, derived from plant oils, are primary candidates for producing bio-based chemicals. nih.gov Oleic acid and undecylenic acid, in particular, serve as promising starting points for the synthesis of (9Z)-9-Undecenenitrile due to their carbon chain structures. mdpi.com

Route from Oleic Acid: Oleic acid is an 18-carbon monounsaturated fatty acid with a cis (Z) double bond between carbons 9 and 10. mdpi.com This is highly advantageous as the required (9Z) stereochemistry is already present in the starting material. The synthetic challenge lies in the selective cleavage of the carbon chain. A potential pathway involves the oxidative cleavage of the double bond to produce azelaic acid (a nine-carbon dicarboxylic acid) and nonanoic acid. More advanced biocatalytic methods are being explored for the conversion of oleic acid into valuable C9 building blocks like 1,9-nonanedioic acid (azelaic acid) using engineered microorganisms. mdpi.com Subsequent functional group transformations and chain extension would be required to arrive at the C11 nitrile.

Route from Undecylenic Acid: Undecylenic acid (10-undecenoic acid) is a C11 fatty acid derivative readily obtained from the pyrolysis of ricinoleic acid from castor oil. mdpi.com Its carbon backbone is the correct length for the target molecule. The main synthetic transformations required are the isomerization of the terminal double bond from the 10-position to the 9-position with Z-selectivity, and the conversion of the carboxylic acid group into a nitrile.

Olefin Metathesis Routes: A powerful and versatile strategy for creating unsaturated molecules from bio-based precursors is olefin cross-metathesis. qub.ac.ukdocumentsdelivered.com This reaction can form new carbon-carbon double bonds by scrambling the alkylidene groups of two different alkenes. A plausible route to (9Z)-9-Undecenenitrile could involve the cross-metathesis of a shorter chain ω-alkenenitrile with a suitable terminal alkene. For instance, the cross-metathesis of 10-undecenenitrile (B8766254), derived from castor oil, with other olefins is a known strategy for producing new bio-sourced intermediates for polymers. researchgate.net The development of highly Z-selective metathesis catalysts, often based on ruthenium or molybdenum, has made this an increasingly viable route for controlling alkene geometry. mit.eduescholarship.org

Biocatalysis also offers a sustainable pathway for nitrile synthesis. Aldoxime dehydratases, for example, can convert aldoximes into nitriles under mild, aqueous conditions, providing a cyanide-free and environmentally benign alternative to traditional chemical methods. mdpi.com Integrating these enzymatic steps with feedstocks derived from biorefineries could establish a fully sustainable production pipeline. mdpi.com

Table 2: Comparison of Renewable Feedstocks for (9Z)-9-Undecenenitrile Synthesis

Feedstock Source Key Advantages Key Synthetic Challenges
Oleic Acid Vegetable Oils (e.g., olive, sunflower) Contains the required (9Z) double bond Requires C-C bond cleavage and chain modification
Undecylenic Acid Castor Oil Correct C11 carbon chain length Requires double bond isomerization and functional group conversion

Chemical Transformations and Derivatization Pathways of 9z 9 Undecenenitrile

Transformation into Amines and Carboxylic Acids

The nitrile functional group of (9Z)-9-undecenenitrile can be readily converted into either a primary amine or a carboxylic acid, two important classes of organic compounds with broad applications in chemical synthesis.

The reduction of the nitrile group leads to the formation of a primary amine. This transformation is typically achieved using strong reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemguide.co.ukyoutube.com Alternatively, catalytic hydrogenation can be employed, where hydrogen gas is used in the presence of a metal catalyst like palladium, platinum, or nickel. chemguide.co.uk These reactions proceed by the addition of hydrogen across the carbon-nitrogen triple bond.

Conversely, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through a primary amide intermediate. Base-catalyzed hydrolysis is also effective and involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, which also forms a primary amide as an intermediate. The choice of acidic or basic conditions can depend on the compatibility of other functional groups within the molecule.

Table 1: Key Transformations of the Nitrile Group in (9Z)-9-Undecenenitrile

TransformationProductReagents and Conditions
Reduction10-Undecen-1-amine1. LiAlH₄ in diethyl ether2. H₂O workup
H₂ gas with Pd, Pt, or Ni catalyst
Hydrolysis10-Undecenoic acidH₂SO₄ or HCl in H₂O, heat
NaOH or KOH in H₂O, heat

Further Olefin Metathesis Reactions for Chain Functionalization

The cis-double bond in (9Z)-9-undecenenitrile is a key feature that allows for the modification and elongation of the carbon chain through olefin metathesis reactions. Olefin metathesis is a powerful synthetic tool that enables the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum.

Cross-metathesis is a particularly useful application for functionalizing the olefinic chain of (9Z)-9-undecenenitrile. In a cross-metathesis reaction, (9Z)-9-undecenenitrile is reacted with another olefin in the presence of a metathesis catalyst. This results in the formation of new olefinic products with fragments from both starting alkenes. For instance, the cross-metathesis of 10-undecenenitrile (B8766254) with acrylates has been investigated as a route to produce polyamide precursors from renewable resources. researchgate.net This type of reaction allows for the introduction of various functional groups at the terminus of the carbon chain. The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the cross-metathesis reaction. researchgate.net

The general scheme for a cross-metathesis reaction involving (9Z)-9-undecenenitrile can be represented as follows:

(9Z)-CH₃(CH₂)₇CH=CH(CH₂)₇CN + R-CH=CH₂ ⇌ CH₃(CH₂)₇CH=CH-R + NC(CH₂)₇CH=CH₂ + other products

The equilibrium can be driven towards the desired product by using an excess of one of the reactants or by removing a volatile byproduct, such as ethylene (B1197577) in reactions with terminal alkenes.

Synthetic Utility as a Precursor for Specialty Chemical Intermediates

The dual functionality of (9Z)-9-undecenenitrile makes it a valuable precursor for the synthesis of a variety of specialty chemical intermediates, particularly in the fragrance and pheromone industries.

The specific geometry of the cis-double bond is a common structural motif found in many insect sex pheromones of the Lepidoptera order. nih.govresearchgate.netrsc.org Synthetic routes to these pheromones often rely on strategies that can control the stereochemistry of the double bond, and Z-selective olefin metathesis has emerged as a powerful tool in this regard. nih.gov (9Z)-9-Undecenenitrile can serve as a building block where the nitrile group can be transformed into other functional groups, such as aldehydes or alcohols, which are common components of pheromone structures, after the desired carbon chain length and stereochemistry have been established. The synthesis of these complex molecules often involves multi-step sequences where the functionalities of a precursor like (9Z)-9-undecenenitrile are strategically manipulated. nih.govresearchgate.net

The ability to transform the nitrile into a carboxylic acid also opens pathways to other specialty chemicals. For example, the resulting undecenoic acid can be a precursor in the production of polymers and fragrances. The combination of a terminal double bond and a polar functional group at the other end of a long aliphatic chain is a desirable feature for monomers in certain polymerization reactions and for molecules used in the formulation of fragrances and personal care products.

Investigations into the Biological Activities of 9z 9 Undecenenitrile

Antimicrobial Properties and Spectrum of Activity

There is currently no published research detailing the antimicrobial properties of (9Z)-9-Undecenenitrile. Future studies are warranted to explore its potential efficacy against a range of pathogenic microorganisms.

Antibacterial Efficacy Studies

To date, no studies have been found that specifically investigate the antibacterial effects of (9Z)-9-Undecenenitrile. Comprehensive screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria would be a crucial first step in determining its potential as an antibacterial agent.

Antifungal Efficacy Studies

Similarly, the antifungal activity of (9Z)-9-Undecenenitrile remains unexplored. Future research should include testing against various fungal and yeast species to ascertain any potential antifungal properties.

Elucidation of Molecular Mechanisms Underlying Biological Effects

Without established biological activity, the molecular mechanisms of (9Z)-9-Undecenenitrile have not been investigated. Should any antimicrobial properties be identified, subsequent research would be necessary to understand how the compound exerts its effects at a molecular level. This could involve studies on its interaction with microbial enzymes, cell membranes, or other vital cellular components.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of bioactive compounds. As there is no reported biological activity for (9Z)-9-Undecenenitrile, no SAR studies have been conducted. The synthesis and evaluation of various structural analogues would be a critical step in identifying the key chemical features responsible for any potential biological activity and in the development of more potent derivatives.

Role in Chemical Ecology and Natural Occurrence

Status of Natural Occurrence and Biosynthetic Pathways

Despite the existence of a wide array of naturally occurring nitriles in plants, animals, and microorganisms, current scientific literature and chemical databases indicate that (9Z)-9-Undecenenitrile is not found in nature . thegoodscentscompany.comflavscents.com

As (9Z)-9-Undecenenitrile is not a known natural product, there are no established biosynthetic pathways for its formation in any organism.

In a broader context, natural nitriles are synthesized through various biochemical routes. rsc.orgresearchgate.netsdu.edu.cn In plants, for instance, many nitriles are derived from amino acids via aldoxime intermediates, a process often catalyzed by cytochrome P450 enzymes. sdu.edu.cn These pathways are crucial for the production of compounds involved in plant defense. rsc.org In some bacteria and fungi, nitriles can also be formed, playing roles in nitrogen metabolism and chemical defense. rsc.orgresearchgate.netfrontiersin.org However, it is important to reiterate that these general pathways have not been associated with the production of (9Z)-9-Undecenenitrile.

Environmental Fate and Potential Degradation Studies of 9z 9 Undecenenitrile

Theoretical Considerations for Biodegradation

The biodegradation of organic compounds is a key process that determines their persistence in the environment. For (9Z)-9-Undecenenitrile, which is an unsaturated aliphatic nitrile, its susceptibility to microbial degradation can be inferred from the known metabolic pathways of similar molecules.

The primary route for the microbial breakdown of nitriles involves enzymatic hydrolysis. researchgate.netnih.govd-nb.info Two main enzymatic pathways are recognized for the conversion of nitriles to less toxic products: the nitrile hydratase-amidase pathway and the nitrilase pathway. researchgate.netnih.gov

Nitrile Hydratase-Amidase Pathway: In this two-step process, a nitrile hydratase enzyme first converts the nitrile to an amide. Subsequently, an amidase enzyme hydrolyzes the amide to a carboxylic acid and ammonia (B1221849). nih.gov For (9Z)-9-Undecenenitrile, this would theoretically lead to the formation of (9Z)-9-undecenamide and subsequently (9Z)-9-undecenoic acid and ammonia.

Nitrilase Pathway: This pathway involves the direct hydrolysis of the nitrile to a carboxylic acid and ammonia, catalyzed by a single enzyme, nitrilase. nih.gov This would directly convert (9Z)-9-Undecenenitrile to (9Z)-9-undecenoic acid and ammonia.

The presence of a carbon-carbon double bond in the molecule, as indicated by the "(9Z)" designation, introduces an additional site for microbial attack. Microorganisms possess enzymatic machinery, such as monooxygenases and dioxygenases, capable of oxidizing double bonds, leading to the formation of epoxides, diols, or cleavage of the carbon chain. This can occur concurrently with or subsequent to the hydrolysis of the nitrile group.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can predict the biodegradability of chemicals based on their molecular structure. d-nb.inforesearchgate.neteuropa.eu While a specific QSAR prediction for (9Z)-9-Undecenenitrile is not publicly available, general models suggest that the presence of a long aliphatic chain and a nitrile group can influence the rate and extent of biodegradation. The estimated physicochemical properties of (9Z)-9-Undecenenitrile are summarized in the table below.

PropertyValueSource
Molecular FormulaC11H19N flavscents.com
Molecular Weight165.28 g/mol flavscents.com
Boiling Point273.00 to 274.00 °C @ 760.00 mm Hg (est) flavscents.comthegoodscentscompany.com
Melting PointNot available
Water Solubility12 mg/L @ 25 °C (est) flavscents.comthegoodscentscompany.com
logP (o/w)3.842 (est) flavscents.comthegoodscentscompany.com
Vapor Pressure0.006000 mmHg @ 25.00 °C (est) flavscents.comthegoodscentscompany.com

This table is populated with estimated data from available sources.

Potential for Photolytic and Hydrolytic Degradation Mechanisms

Beyond biodegradation, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of chemical compounds in the environment.

Photolytic Degradation: Photolysis refers to the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. For a compound to undergo direct photolysis, it must be able to absorb light in the environmentally relevant UV spectrum (wavelengths > 290 nm). The nitrile group (-C≡N) itself does not significantly absorb light in this range. However, the carbon-carbon double bond in (9Z)-9-Undecenenitrile could potentially absorb UV radiation, leading to isomerization (e.g., from cis to trans) or other photochemical reactions.

Indirect photolysis is another potential degradation pathway, where other substances in the environment, such as hydroxyl radicals (•OH), absorb light and become reactive, subsequently attacking the organic molecule. Unsaturated compounds like (9Z)-9-Undecenenitrile are generally susceptible to attack by hydroxyl radicals, which can lead to the oxidation and cleavage of the double bond. The rate of this process would depend on the concentration of hydroxyl radicals in the specific environmental compartment (e.g., water, atmosphere).

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The nitrile group can undergo hydrolysis to form a carboxylic acid and ammonia. This reaction is typically slow at neutral pH but can be catalyzed by acids or bases. Given the estimated low water solubility of (9Z)-9-Undecenenitrile, the rate of hydrolysis in the aqueous phase is expected to be slow under typical environmental pH conditions (pH 5-9). The presence of the long, non-polar carbon chain would further limit its interaction with water, thereby reducing the potential for significant hydrolytic degradation.

Environmental Behavior and Persistence Hypotheses

Based on its chemical structure and estimated physicochemical properties, several hypotheses can be formulated regarding the environmental behavior and persistence of (9Z)-9-Undecenenitrile.

The estimated octanol-water partition coefficient (logP) of 3.842 suggests that the compound has a moderate to high potential for bioaccumulation in fatty tissues of organisms and for adsorption to organic matter in soil and sediment. flavscents.comthegoodscentscompany.com Its low estimated water solubility (12 mg/L) and vapor pressure (0.006 mmHg) indicate that it will not readily dissolve in water or volatilize into the atmosphere. flavscents.comthegoodscentscompany.com

Therefore, if released into the environment, (9Z)-9-Undecenenitrile is likely to partition to soil and sediment. In these compartments, its persistence will be primarily determined by the rate of biodegradation. Given the general biodegradability of aliphatic nitriles by various microorganisms, it is hypothesized that (9Z)-9-Undecenenitrile will be biodegradable, although the rate of degradation is unknown and would depend on environmental factors such as temperature, pH, oxygen availability, and the presence of adapted microbial populations.

The potential for photolysis is likely limited to surface waters and the upper layers of soil, where sunlight can penetrate. Hydrolysis is expected to be a minor degradation pathway in most natural environments.

Theoretical and Computational Chemistry Approaches to 9z 9 Undecenenitrile

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule governs its stability, properties, and chemical behavior. Computational methods, especially DFT, have become essential for calculating molecular properties and providing a framework for understanding chemical reactivity. mdpi.com

Key Concepts in Reactivity Modeling:

Modern chemical reactivity theory is heavily based on DFT, which uses the electron density (ρ(r)) as the fundamental property to determine the ground-state energy and other attributes of a system. d-nb.info From this, several reactivity descriptors can be calculated to predict how a molecule will interact with others. These descriptors provide quantitative measures for concepts like electronegativity and chemical hardness, which are central to theories like the Hard and Soft Acids and Bases (HSAB) principle. frontiersin.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons, often approximated as χ ≈ (I + A) / 2.

Chemical Hardness (η): A measure of resistance to a change in electron distribution, approximated as η ≈ (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Fukui Functions: This descriptor identifies the most reactive sites within a molecule. It indicates where the electron density changes most significantly upon the addition or removal of an electron, thereby highlighting the regions most susceptible to nucleophilic or electrophilic attack. d-nb.info

Application to (9Z)-9-Undecenenitrile:

For (9Z)-9-Undecenenitrile, DFT calculations can model its electronic properties. The π-system of the C=C double bond and the polar nitrile group (-C≡N) are the primary sites of chemical reactivity. Modeling would likely show a high electron density around the nitrogen atom and in the C=C bond. The Fukui functions would pinpoint the specific atoms most likely to engage in reactions. For instance, in an olefin metathesis reaction, the calculation would help understand the interaction of the alkene moiety with a metal catalyst.

Below is a table representing the typical global reactivity descriptors that would be calculated for (9Z)-9-Undecenenitrile using a DFT approach.

DescriptorDefinitionPredicted Significance for (9Z)-9-Undecenenitrile
Ionization Potential (I) Energy to remove an electron from HOMOIndicates the energy cost to act as an electron donor (nucleophile).
Electron Affinity (A) Energy released upon adding an electron to LUMOIndicates the propensity to act as an electron acceptor (electrophile).
Electronegativity (χ) Tendency to attract electronsA measure of the molecule's overall electron-pulling power.
Chemical Hardness (η) Resistance to change in electron configurationA large value (large HOMO-LUMO gap) suggests higher stability and lower reactivity.
Electrophilicity Index (ω) A measure of electrophilic powerUseful for predicting reactivity in polar reactions.

This table is illustrative of the types of data generated from DFT calculations for reactivity analysis.

Conformational Analysis and Spectroscopic Property Predictions

(9Z)-9-Undecenenitrile is a flexible molecule due to its long alkyl chain, meaning it can exist in numerous three-dimensional shapes, or conformations. Identifying the most stable, low-energy conformations is crucial for understanding its physical properties and how it interacts with other molecules, such as catalysts or biological receptors.

Computational methods are employed to perform a conformational search, which systematically explores the potential energy surface of the molecule to find various energy minima. nih.gov Each minimum corresponds to a stable conformer. The relative energies of these conformers are then calculated, often using high-level DFT or other quantum mechanical methods, to determine their population distribution at a given temperature. frontiersin.org

Predicting Spectroscopic Properties:

Once the stable conformers are identified, their spectroscopic properties can be calculated. This is a powerful way to link theoretical models with experimental data. gaussian.com

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be predicted computationally. csic.es By comparing the calculated spectra of different conformers with experimental NMR data, researchers can validate the predicted conformational preferences in solution. frontiersin.org For (9Z)-9-Undecenenitrile, key predictions would involve the chemical shifts of the vinylic protons of the cis-double bond and the carbons of the nitrile and alkene groups.

IR Spectroscopy: Vibrational frequencies and their intensities can also be calculated. gaussian.com This allows for a theoretical infrared spectrum to be generated. The predicted frequencies for characteristic functional groups, such as the C≡N stretch of the nitrile and the C=C stretch of the alkene, can be compared directly with an experimental IR spectrum to confirm the molecule's structure. youtube.com

The table below provides an example of how predicted spectroscopic data for a dominant conformer of (9Z)-9-Undecenenitrile would be compared against typical experimental values.

Spectroscopic DataFunctional GroupPredicted Value (Illustrative)Typical Experimental Range
IR Frequency Nitrile (C≡N) stretch~2245 cm⁻¹2240-2260 cm⁻¹
IR Frequency Alkene (C=C) stretch~1655 cm⁻¹1640-1680 cm⁻¹ (cis)
IR Frequency Vinylic C-H stretch~3015 cm⁻¹3010-3030 cm⁻¹
¹H NMR Chemical Shift Vinylic Protons (-CH=CH-)~5.4 ppm5.2-5.7 ppm
¹³C NMR Chemical Shift Nitrile Carbon (-C≡N)~119 ppm115-125 ppm
¹³C NMR Chemical Shift Alkene Carbons (-CH=CH-)~125-135 ppm120-140 ppm

This table is for illustrative purposes to demonstrate the comparison between computationally predicted and experimentally observed spectroscopic data.

Computational Studies of Catalytic Reaction Mechanisms

(9Z)-9-Undecenenitrile and structurally similar long-chain unsaturated nitriles are valuable substrates in catalysis, particularly in olefin metathesis reactions. researchgate.net These reactions can be used to produce important chemical intermediates, such as dinitriles, which are precursors to polyamides. acs.org Computational chemistry is instrumental in elucidating the complex mechanisms of these catalyzed reactions. semanticscholar.org

Modeling Catalytic Cycles:

Theoretical studies can map the entire reaction pathway of a catalytic cycle. researchgate.netosti.gov For the cross-metathesis of an unsaturated nitrile with another olefin (like acrylonitrile), a common reaction, computational modeling would involve:

Reactant and Catalyst Modeling: Building accurate models of the substrate ((9Z)-9-Undecenenitrile), the co-reactant, and the catalyst (e.g., a Ruthenium-based Grubbs or Hoveyda-Grubbs catalyst). acs.org

Transition State Searching: Locating the transition state structures for each elementary step in the cycle, such as olefin coordination, the formation and cleavage of the key metallacyclobutane intermediate, and product release. nih.gov

These computational insights allow researchers to understand factors affecting catalyst activity and selectivity. For example, modeling can explain why certain catalysts are more efficient or why a reaction favors one stereoisomer over another. researchgate.net In the context of (9Z)-9-Undecenenitrile, computational studies could be used to optimize reaction conditions (e.g., temperature, catalyst choice) for its conversion into valuable dinitrile products.

The following table outlines the key stages in a typical ruthenium-catalyzed olefin metathesis cycle that would be investigated using computational methods.

Catalytic Cycle StepDescriptionKey Computational Data
1. Pre-catalyst Activation A ligand dissociates from the initial ruthenium complex to create a vacant coordination site.Dissociation energy.
2. Olefin Coordination The C=C bond of (9Z)-9-Undecenenitrile coordinates to the ruthenium center.Coordination energy, geometry of the complex.
3. [2+2] Cycloaddition Formation of a four-membered metallacyclobutane intermediate.Activation energy (energy of the transition state).
4. [2+2] Retro-Cycloaddition The metallacyclobutane ring opens to release a new olefin and form a new alkylidene complex.Activation energy, energy of the intermediate and product.
5. Product Release The final product olefin dissociates from the catalyst, regenerating it for the next cycle.Dissociation energy.

This table illustrates the stages of a catalytic cycle and the corresponding data points that are typically determined through computational modeling.

Applications in Specialty Chemicals and Advanced Materials Science

Role as an Intermediate in Pharmaceutical Synthesis

While specific pharmaceuticals directly synthesized from (9Z)-9-Undecenenitrile are not prominently documented, the nitrile group is a significant pharmacophore in modern drug design. Its incorporation into drug molecules is a well-established strategy to modulate physicochemical and pharmacokinetic properties. researchgate.net The nitrile group can enhance the metabolic stability of drugs by blocking metabolically labile sites. researchgate.net

The utility of the nitrile group in pharmaceuticals stems from several key interactions:

Enhanced Target Binding: The strong electronegativity of the nitrogen atom allows the nitrile group to act as a potent hydrogen bond acceptor. nih.gov This can lead to stronger and more selective binding to target proteins. researchgate.net It can also participate in hydrogen bonding networks involving water molecules, creating a "water-bridge" to connect the drug to amino acid residues of the target. nih.gov

Bioisosterism: The nitrile substituent is often used as a bioisostere for other functional groups like carbonyls, hydroxyls, and halogens, which also act as hydrogen bond acceptors. researchgate.netnih.gov This allows medicinal chemists to fine-tune a molecule's properties without drastically altering its core structure.

Improved Pharmacokinetics: Compounds containing a nitrile group generally exhibit improved pharmacokinetic profiles, including enhanced solubility, increased systemic exposure, and prolonged half-life. nih.gov

The unsaturated nature of (9Z)-9-Undecenenitrile, specifically the alkene group, offers an additional site for chemical modification. α,β-unsaturated nitriles, for example, can be attacked by nucleophiles, a property that can be exploited in designing certain types of inhibitors. nih.gov Although the double bond in (9Z)-9-Undecenenitrile is not conjugated with the nitrile, its presence allows for a variety of chemical transformations, enabling the construction of complex molecular scaffolds necessary for pharmacologically active compounds. The nitrile group itself is generally robust and often passes through the body unchanged, though metabolic hydrolysis of the nitrile can occur in some specific drug structures. nih.gov

Table 1: Role of the Nitrile Group in Drug Design

Feature Description Reference
Target Interaction Acts as a hydrogen bond acceptor, enhancing binding affinity and selectivity. researchgate.netnih.gov
Bioisosterism Serves as a replacement for carbonyl, hydroxyl, or halogen groups. researchgate.netnih.gov
Metabolic Stability Can block metabolically labile sites, increasing the drug's stability. researchgate.net
Pharmacokinetics Often improves solubility, bioavailability, and half-life. nih.gov

Precursor for Novel Polymeric Materials (e.g., Polyamides, Polyurethanes)

The bifunctional nature of (9Z)-9-Undecenenitrile makes it a valuable monomer for the synthesis of novel polymers. Its long aliphatic chain is particularly suited for creating long-chain polyamides, which can bridge the performance gap between traditional polyamides and polyethylenes. nih.gov

Polyamides: Unsaturated fatty acid derivatives are promising bio-sourced intermediates for the production of polyamides. researchgate.netresearchgate.net The synthesis of a polyamide from (9Z)-9-Undecenenitrile would involve a two-step conversion to create an ω-amino acid monomer.

Functional Group Transformation: The terminal nitrile group (–C≡N) can be reduced to a primary amine (–CH₂NH₂). Catalytic hydrogenation is an economical and widely used method for this transformation. wikipedia.org

Monomer Synthesis: The double bond at the other end of the molecule can be converted to a carboxylic acid group (–COOH) through oxidative cleavage.

Polycondensation: The resulting amino acid monomer, containing both an amine and a carboxylic acid group, can then undergo polycondensation to form a long-chain polyamide (a type of nylon).

This approach allows for the creation of polyamides with unique properties derived from the long C11 hydrocarbon chain, such as increased flexibility and hydrophobicity. Research on the closely related 10-undecenenitrile (B8766254), derived from castor oil, has demonstrated its potential as a renewable intermediate for polyamide production. researchgate.netresearchgate.net

Table 2: Synthetic Pathway to Polyamides from (9Z)-9-Undecenenitrile

Step Initial Functional Group Reagent/Process Final Functional Group
1 Nitrile (–C≡N) Reduction (e.g., Catalytic Hydrogenation) Primary Amine (–CH₂NH₂)
2 Alkene (–CH=CH–) Oxidative Cleavage Carboxylic Acid (–COOH)
3 Monomer polymerization Polycondensation Polyamide (–(C=O)–(CH₂)₁₀–NH–)n

Polyurethanes: While not a direct precursor, (9Z)-9-Undecenenitrile can serve as a starting material for one of the key components of polyurethanes. The synthesis of polyurethanes requires a diol (or polyol) and a diisocyanate. By reducing the nitrile group to a primary amine, as described above, (9Z)-9-undecenylamine is formed. This amine can then be further processed to create isocyanates. Alternatively, the double bond could be converted into a hydroxyl group, making it a potential polyol component after polymerization.

Contribution to Fragrance and Malodor Reduction Formulations: Chemical Basis

(9Z)-9-Undecenenitrile is recognized as a fragrance agent with a characteristic fresh, floral, and fruity odor. thegoodscentscompany.com Volatile nitriles are often valued in the fragrance industry because they can have odors similar to their corresponding aldehydes but are generally more stable against oxidation. researchgate.net

Chemical Basis in Fragrance: The perception of odor is based on the interaction of a volatile molecule's size, shape, and functional groups with specific olfactory receptors in the nose. The combination of the long, 11-carbon chain, the cis-double bond, and the polar nitrile group in (9Z)-9-Undecenenitrile creates a unique molecular profile that fits into receptors associated with fresh and fruity notes. The unsaturation in the carbon chain is known to enhance or introduce specific notes to a fragrance profile. tandfonline.com

Chemical Basis in Malodor Reduction: Beyond providing a pleasant scent (odor masking), the chemical structure of (9Z)-9-Undecenenitrile suggests potential for active malodor reduction through chemical reaction. Many common malodors are caused by volatile sulfur compounds (e.g., thiols) or amines.

The chemical mechanisms for malodor reduction can include:

Neutralization via Michael Addition: Although the double bond in (9Z)-9-Undecenenitrile is not conjugated with the nitrile group (which would make it a classical Michael acceptor), unsaturated compounds can still react with nucleophilic malodor molecules like thiols. This reaction would form a new, non-volatile covalent bond, effectively removing the odorous molecule from the air.

Emerging Research Trajectories and Interdisciplinary Perspectives for 9z 9 Undecenenitrile

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is a driving force in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govencyclopedia.pubmdpi.comresearchgate.net In this context, researchers are actively developing more efficient and sustainable methods for producing (9Z)-9-undecenenitrile and its derivatives.

A key strategy involves the use of olefin metathesis, a powerful catalytic reaction for the formation of carbon-carbon double bonds. acs.org Cross-metathesis reactions, in particular, have shown significant promise. For instance, the cross-metathesis of 10-undecenenitrile (B8766254), derived from renewable castor oil, with methyl acrylate (B77674) can produce a C12 nitrile ester, a valuable precursor for polyamides. researchgate.net This approach offers a competitive alternative to the reverse reaction involving methyl 10-undecenoate and acrylonitrile (B1666552). researchgate.net

Researchers are continuously working to improve the efficiency of these metathesis reactions. Advances in catalyst design, such as the development of highly active ruthenium complexes, have enabled these reactions to proceed under milder conditions with lower catalyst loadings, leading to higher turnover numbers (TONs). acs.orgresearchgate.net For example, using a Hoveyda catalyst, the cross-metathesis of 10-undecenenitrile with methyl acrylate has achieved 98% conversion and 98% selectivity with a catalyst loading as low as 0.025 mol%. researchgate.net The table below showcases the evolution of catalyst efficiency in related metathesis reactions.

Catalyst GenerationReaction ConditionsTurnover Number (TON)Key Improvements
First Generation Grubbs CatalystHigher temperatures, higher catalyst loadingLow to moderateInitial demonstration of metathesis for nitrile-containing compounds
Second Generation Grubbs Catalyst (e.g., Ru1)More drastic conditions required for acrylonitrile metathesisImproved but still limitedIncreased activity for a broader range of olefins
Hoveyda-Grubbs Type CatalystsMilder conditions, significantly lower catalyst loading (e.g., 0.025 mol%)High (e.g., up to 30,000 in related systems)Enhanced stability and selectivity, enabling more efficient synthesis
Cyclic Alkyl Amino Carbene (CAAC) Ruthenium ComplexesReduced reaction times and temperaturesExcellent (e.g., 30,000)Unprecedented efficiency in macrocyclization and acrylonitrile cross-metathesis

The use of renewable feedstocks is another cornerstone of sustainable synthesis. scispace.com Fatty acid derivatives from plant oils are increasingly being utilized as starting materials for the production of valuable chemicals, including precursors for polymers. researchgate.net The combination of renewable starting materials like acrylonitrile (which can be derived from glycerol) and fatty acid derivatives through catalytic processes with minimal byproducts represents a significant step towards greener chemical production. researchgate.net

In-depth Exploration of Biological Target Interactions and Therapeutic Potential

While direct therapeutic applications of (9Z)-9-undecenenitrile are not yet established, its structural motifs and those of its derivatives are of interest in medicinal chemistry. The nitrile group and the unsaturated carbon chain are functionalities present in various biologically active molecules.

Research into related compounds provides insights into potential biological targets. For example, derivatives of unsaturated fatty acids and nitriles have been investigated for their antimicrobial and antiparasitic activities. researchgate.net Studies on similar molecules have shown that they can act on cell membranes, causing depolarization of the plasma membrane potential, which can lead to cell death. researchgate.net This mechanism of action is a target for the development of new therapeutic agents.

The exploration of structure-activity relationships (SAR) is crucial in this field. acs.org By synthesizing and screening a library of (9Z)-9-undecenenitrile derivatives with systematic modifications to the carbon chain length, the position and geometry of the double bond, and the nitrile group, researchers can identify key structural features responsible for specific biological activities. This information is invaluable for designing more potent and selective therapeutic candidates.

Advanced Materials Development from (9Z)-9-Undecenenitrile Derivatives

The unique chemical structure of (9Z)-9-undecenenitrile makes it a valuable building block for the synthesis of advanced materials. The presence of both a nitrile group and a double bond allows for a variety of chemical modifications and polymerization reactions.

One of the primary applications is in the field of polymers. vulcanchem.com Catalytic hydrogenation of the nitrile group can yield 9-aminoundecene, a precursor for nylon derivatives. vulcanchem.com Furthermore, the cross-metathesis of (9Z)-9-undecenenitrile and its derivatives with other functionalized olefins can lead to the formation of a wide range of α,ω-bifunctional monomers. scispace.com These monomers are essential for the production of high-performance polymers such as polyamides and polyesters. researchgate.net

The table below outlines some of the potential polymer precursors that can be synthesized from derivatives of (9Z)-9-undecenenitrile and their potential applications.

Derivative/Reaction ProductPotential Polymer ApplicationSynthetic Route
12-Aminododecanoic acid methyl esterPolyamide-12Cross-metathesis of 10-undecenenitrile with methyl acrylate followed by hydrogenation
Undecenedinitrile derivativesSpecialty polyamidesCross-metathesis of (9Z)-9-octadecenenitrile
α,ω-DiestersPolyestersCross-metathesis with methyl acrylate
9-AminoundeceneNylon derivativesCatalytic hydrogenation of the nitrile group

The development of sustainable polymers from renewable resources is a major focus of current research. researchgate.net By utilizing (9Z)-9-undecenenitrile derived from bio-based feedstocks, it is possible to create more environmentally friendly plastics and materials. The versatility of olefin metathesis allows for the precise control of polymer architecture, leading to materials with tailored properties for specific applications.

Q & A

Q. What are the standard laboratory synthesis methods for (9Z)-9-Undecenenitrile, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or nitrile-forming reactions (e.g., Rosenmund-von Braun reaction). To ensure purity:
  • Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction progress and confirm molecular structure .
  • Purify via fractional distillation or column chromatography, referencing solvent polarity indices for optimal separation .
  • Validate purity using nuclear magnetic resonance (NMR) to detect stereoisomeric contamination, particularly (9E)-isomers .

Q. How should researchers characterize (9Z)-9-Undecenenitrile using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Identify nitrile (C≡N) stretching vibrations (~2200–2260 cm⁻¹) and Z-configuration via C=C absorption (~1650 cm⁻¹ with lower intensity) .
  • ¹³C NMR : Confirm the (9Z) configuration by comparing olefinic carbon shifts to reference databases (e.g., NIST Chemistry WebBook) .
  • GC-MS : Cross-reference retention indices and fragmentation patterns with authenticated standards to rule out co-eluting contaminants .

Q. What safety protocols are critical when handling (9Z)-9-Undecenenitrile?

  • Methodological Answer :
  • Adhere to acute toxicity LC50 (fish) = 2.4 mg/L; LC50 (inhalation) = 5.254 mg/L .
  • Use fume hoods for ventilation, nitrile gloves, and chemical-resistant aprons. Avoid skin contact due to potential allergic reactions .
  • Store in airtight containers away from oxidizers, referencing hazard classifications from regulatory databases .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for (9Z)-9-Undecenenitrile be resolved?

  • Methodological Answer :
  • Conduct comparative assays (e.g., in vitro vs. in vivo) to assess metabolic pathways. For example, test mutagenicity using Ames assay variants to verify negative regressive mutation results .
  • Analyze environmental variables (pH, temperature) impacting toxicity measurements. Cross-validate findings using OECD guidelines for aquatic toxicity testing .
  • Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors in historical datasets .

Q. What strategies optimize stereoselective synthesis of (9Z)-9-Undecenenitrile?

  • Methodological Answer :
  • Catalyst Selection : Use Lindlar catalyst for partial hydrogenation to favor Z-configuration. Monitor H₂ pressure to prevent over-reduction .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity. Validate via computational modeling (e.g., DFT calculations) to predict transition states .
  • Kinetic Control : Lower reaction temperatures (0–25°C) stabilize the Z-isomer. Characterize intermediates using time-resolved FTIR .

Q. How to design experiments assessing the environmental fate of (9Z)-9-Undecenenitrile?

  • Methodological Answer :
  • Biodegradation Studies : Use OECD 301F respirometry to measure microbial degradation rates. Compare aerobic vs. anaerobic conditions .
  • Adsorption Analysis : Perform batch experiments with soil matrices (varying organic carbon content) to estimate Koc (organic carbon partition coefficient) .
  • Computational Modeling : Apply EPI Suite or QSAR models to predict bioaccumulation and hydrolysis pathways .

Q. What methodologies validate the absence of (9E)-isomers in synthesized (9Z)-9-Undecenenitrile?

  • Methodological Answer :
  • Chromatographic Separation : Use chiral columns (e.g., β-cyclodextrin-based) with hexane:isopropanol mobile phases for baseline resolution .
  • Dynamic NMR : Monitor NOE correlations to distinguish Z/E configurations. For example, irradiate the nitrile group and observe proton coupling shifts .
  • Reference Standards : Cross-check retention times and spectral data with commercially available (9E)-isomers .

Data Analysis & Experimental Design

Q. How to address variability in LC50 values across different aquatic species?

  • Methodological Answer :
  • Standardize test organisms (e.g., Daphnia magna vs. Danio rerio) under identical conditions (pH 7.0, 25°C).
  • Apply species sensitivity distribution (SSD) models to derive hazardous concentrations (HC5) .
  • Report confidence intervals and use bootstrap resampling to quantify uncertainty .

Q. What experimental frameworks support interdisciplinary studies on (9Z)-9-Undecenenitrile (e.g., chemical ecology)?

  • Methodological Answer :
  • Field Sampling : Pair GC-MS analysis with ecological surveys to track compound distribution in insect pheromone systems .
  • Behavioral Assays : Design Y-maze experiments to test insect attraction/repulsion responses. Normalize data using positive/negative controls .
  • Data Integration : Use tools like KNIME or R to merge chemical, ecological, and behavioral datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.